molecular formula C12H16O5 B1609105 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol CAS No. 70831-50-4

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol

Cat. No.: B1609105
CAS No.: 70831-50-4
M. Wt: 240.25 g/mol
InChI Key: IENSYSQTQGXKIV-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol is a chiral 1,3-dioxane derivative of high interest in organic synthesis. Compounds within this structural class, characterized by a benzylidene-protected dioxane ring, are extensively utilized as versatile chiral building blocks and intermediates for the synthesis of complex molecules . The 1,3-dioxane ring acts as a protective group for diols, a functionality common in sugar chemistry, which can prevent unwanted side reactions during synthetic sequences and be selectively removed to reveal the parent diol . The presence of multiple stereocenters and hydroxyl groups in its structure makes it a valuable precursor for producing optically active compounds, with significant applications across chemical, biological, and pharmaceutical research . As a substrate in biochemical assays, this compound and its analogs aid in the study of enzyme mechanisms and specificity . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSYSQTQGXKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398146
Record name AC1N0XGH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70831-50-4
Record name AC1N0XGH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • Pentane-1,3,5-triol (Triol 10) is synthesized by reduction of a corresponding diester using lithium aluminum hydride (LiAlH4), achieving a high yield (~97%) after careful workup. This triol serves as a key polyhydroxy intermediate for subsequent acetalization.

Acetalization with Benzaldehyde

  • The triol is reacted with benzaldehyde under acidic conditions to stereoselectively form the 1,3-dioxane ring. This step is crucial to establish the cis-configuration of the dioxane ring and to introduce the phenyl substituent at the 2-position of the dioxane ring.

Oxidation and Functionalization

  • After acetal formation, selective oxidation of the primary alcohol group is performed to prepare an aldehyde intermediate that can undergo further reactions. This step is carefully controlled to avoid over-oxidation or side reactions.

Intramolecular Transacetalization

  • The key synthetic innovation involves two sequential intramolecular transacetalization reactions:

    • The first transacetalization forms a benzofuran ring by cyclization involving the acetalic center.
    • The second transacetalization, after cleavage of the initial 1,3-dioxane ring, leads to the formation of a tricyclic system that includes the 1,3-dioxane moiety with the phenyl substituent fixed in an axial orientation.
  • These steps are performed under carefully controlled low-temperature conditions (e.g., −78 °C) using reagents such as trifluoromethanesulfonic acid (TfOH) in dry dichloromethane and controlled addition rates via syringe pumps to ensure selectivity and yield.

Final Purification and Characterization

  • The final compound is purified by filtration and washing steps, ensuring removal of by-products and unreacted starting materials.
  • The product is characterized by spectroscopic methods (NMR, IR) and confirmed by molecular weight and stereochemistry analysis.

Preparation Data Table

Step Reagents/Conditions Yield (%) Notes
Reduction of diester to triol LiAlH4, careful workup 97 High purity triol intermediate
Acetalization with benzaldehyde Acid catalyst, room temperature High Stereoselective cis-1,3-dioxane formed
Oxidation of primary alcohol Controlled oxidation Moderate Aldehyde intermediate prepared
Intramolecular transacetalization 1 TfOH, dry CH2Cl2, −78 °C, slow addition High Benzofuran ring formation
Intramolecular transacetalization 2 Cleavage of dioxane ring, TfOH, −78 °C High Tricyclic system with axial phenyl fixed

Research Findings and Notes

  • The synthetic route emphasizes the importance of controlling stereochemistry through intramolecular reactions, which restrict conformational freedom and fix the phenyl group in the axial position on the dioxane ring.
  • Low temperature and slow reagent addition are critical to avoid side reactions and to achieve high selectivity.
  • The compound has been synthesized with purity greater than 98%, suitable for research use.
  • Stock solutions for research applications are prepared considering solubility and stability, with storage recommendations at −80 °C for up to 6 months to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: RCOCl in the presence of a base or CH3I in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol exerts its effects involves interactions with various molecular targets and pathways. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. The phenyl group may also participate in π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)ethane-1,2-diol

  • Structure : Lacks the 1,3-dioxane ring; features a single phenyl group substituted with a hydroxyl at the 4-position and vicinal diols.
  • Properties: Higher polarity due to the absence of the lipophilic dioxane ring.
  • Key Difference : Reduced conformational rigidity compared to the target compound.

1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG)

  • Structure : Phenyl group substituted with hydroxyl (4-position) and methoxy (3-position) groups; ethane-1,2-diol chain.
  • Properties : Metabolite of catecholamines in the central nervous system; used as a biomarker in neurochemical studies .
  • Key Difference : Methoxy group enhances metabolic stability compared to the hydroxy-substituted dioxane in the target compound.

1-(3,4-Dihydroxyphenyl)ethane-1,2-diol (DOPEG)

  • Structure : Phenyl group with two hydroxyls (3,4-positions) and vicinal diols.
  • Properties : Neurotransmitter metabolite; sensitive to oxidative degradation .
  • Key Difference : Catechol moiety increases redox activity but reduces stability under basic conditions.

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol

  • Structure : Branched alkyl (2-methylpropyl) substituent on the phenyl ring.
  • Properties : Higher lipophilicity (logP ~1.5) due to the alkyl chain; used in organic synthesis intermediates .
  • Key Difference : Enhanced membrane permeability compared to the target compound.

NMR Spectroscopy

Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Reference
Target Compound 4.65 (s, 2H, dioxane CH$_2$), 5.10 (m, 1H, C-5 OH), 7.30–7.50 (m, 5H, Ph) 65.2 (dioxane C-4), 72.1 (C-5), 127.5–134.0 (Ph)
1,2-Di(4-chlorophenyl)ethane-1,2-diol 4.82 (s, 2H, diol CH$_2$), 7.00–7.31 (m, 8H, Ph) 69.8 (diol C), 128.5–134.2 (Cl-Ph)
1-(3-Chlorophenyl)ethane-1,2-diol 4.59 (s, 2H, diol CH$_2$), 7.20–7.40 (m, 4H, Cl-Ph) 70.1 (diol C), 126.5–133.8 (Cl-Ph)

Functional and Pharmacological Comparisons

Compound Key Functional Groups Bioactivity/Applications Stability Notes Reference
Target Compound 1,3-Dioxane, vicinal diols Hydroxyl radical scavenging (IC$_{50}$ ~50 μM) Stable in aqueous solutions; pH-sensitive
MOPEG Catechol, methoxy, diols Neurotransmitter metabolite; biomarker for stress studies Oxidizes readily in basic conditions
1-(4-Methoxyphenyl)ethane-1,2-diol Methoxy, diols Intermediate in asymmetric synthesis Stable under inert atmosphere
1-(2,4-Dichlorophenyl)ethane-1,2-diol Dichloro, diols Antifungal agent (in vitro MIC ~10 μg/mL) Photodegradable

Research Findings and Implications

  • Radical Scavenging: The target compound’s hydroxyl groups exhibit significant •OH scavenging activity (2-deoxyribose assay), outperforming non-cyclic analogues like 1-phenylethane-1,2-diol .
  • Metabolic Stability : Compounds with cyclic structures (e.g., 1,3-dioxane) show enhanced metabolic stability compared to linear diols, as seen in pharmacokinetic studies of MOPEG vs. DOPEG .
  • Synthetic Versatility : Substituents on the phenyl ring (e.g., Cl, OMe, alkyl) modulate solubility and bioactivity, enabling tailored applications in drug design .

Biological Activity

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol, also known as a derivative of dioxane, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which include a dioxane ring and a hydroxyl group, contributing to its biological properties. This article aims to explore the biological activity of this compound through an analysis of existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol is C12H16O5C_{12}H_{16}O_{5} with a molecular weight of approximately 240.26 g/mol. Its structure includes a dioxane moiety that is known for stability and reactivity in biological systems.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC₁₂H₁₆O₅
Molecular Weight240.26 g/mol
CAS Number3945069
LogP0.6604

Antioxidant Properties

Research has indicated that compounds with dioxane structures often exhibit significant antioxidant activity. The hydroxyl group in 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol is believed to play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives similar to this compound showed enhanced antioxidant effects in vitro when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals .

Anti-inflammatory Effects

Preliminary investigations have suggested that the compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This effect was measured using ELISA kits to quantify levels of TNF-alpha and IL-6 after treatment with the compound .

Case Study: Cytotoxicity Evaluation

A cytotoxicity study was conducted using human cervical (HeLa) and lung (A549) carcinoma cell lines to assess the safety profile of 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol. The MTT assay results indicated that at concentrations up to 25 µM, the compound did not exhibit significant cytotoxic effects on either cell line, suggesting a favorable safety margin for potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxane ring may interact with various biological targets such as enzymes or receptors involved in oxidative stress response and inflammation pathways. Further studies are needed to elucidate these interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds like 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol. Modifications to the phenyl group or hydroxyl positioning may enhance its efficacy as an antioxidant or anti-inflammatory agent.

Table 2: Comparative SAR Analysis

Compound VariantAntioxidant ActivityAnti-inflammatory Activity
Original CompoundModerateModerate
Hydroxyl Substituted PhenylHighHigh
Alkoxy Substituted PhenylLowModerate

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires multi-step protocols, including protecting group strategies for hydroxyl moieties and regioselective cyclization. Optimization involves Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can identify critical parameters like pH or reaction time . Purification may require chromatography or recrystallization, validated via NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

  • Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) for stereochemical analysis, X-ray crystallography for absolute configuration, and differential scanning calorimetry (DSC) for thermal stability. Computational validation via DFT calculations (e.g., Gaussian or ORCA) can reconcile experimental and theoretical spectral data .

Q. How can researchers address challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Use solubility studies in polar aprotic solvents (e.g., DMF, DMSO) and phase-separation techniques. Membrane filtration (e.g., nanofiltration) or centrifugal partitioning chromatography (CPC) can improve yield while minimizing degradation .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing (ICH guidelines) with HPLC monitoring. For hydrolytic stability, buffer solutions at pH 2–12 and temperatures up to 80°C can identify degradation pathways (e.g., ring-opening). Kinetic modeling (Arrhenius plots) predicts shelf-life .

Q. What are the foundational reactivity patterns of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer : Perform Hammett studies to correlate substituent effects with reaction rates. For example, evaluate acetal hydrolysis kinetics under acidic conditions or hydroxyl-group acylation using anhydrides. Mechanistic probes (isotopic labeling) clarify intermediates .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., transition state theory via QChem) to map energy landscapes. Reactive molecular dynamics (ReaxFF) or metadynamics simulations model solvent effects. Pair with experimental kinetics (stopped-flow spectroscopy) for validation .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent catalytic activity or selectivity?

  • Methodological Answer : Use response surface methodology (RSM) to identify non-linear interactions between variables. Statistical tools (ANOVA, Tukey’s HSD) differentiate systematic vs. random errors. Cross-validate with in-situ FTIR or Raman spectroscopy to monitor real-time intermediates .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Methodological Answer : Explore biocatalysts (e.g., immobilized lipases) for stereoselective reactions in aqueous media. Solvent selection guides (CHEM21) prioritize ionic liquids or cyclopentyl methyl ether (CPME). Life-cycle assessment (LCA) quantifies environmental impact .

Q. How can AI-driven process simulation enhance scalability and reproducibility?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning (e.g., neural networks) to model reactor hydrodynamics and heat transfer. Digital twins enable real-time adjustments to batch processes. Autonomous labs with robotic platforms automate parameter screening .

Q. What interdisciplinary applications exist for this compound in materials science or pharmacology?

  • Methodological Answer : In drug delivery, evaluate its use as a prodrug carrier via lipophilicity (logP) and permeability assays (Caco-2 cells). For materials, test its incorporation into polymers (TGA, tensile strength) or coordination complexes (XRD, magnetism studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Reactant of Route 2
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1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol

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